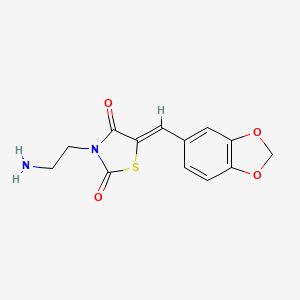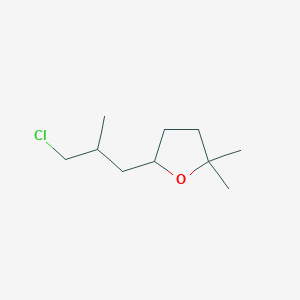
5-(3-Chloro-2-methylpropyl)-2,2-dimethyloxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Chloro-2-methylpropyl)-2,2-dimethyloxolane is an organic compound characterized by its unique structure, which includes a chlorinated alkyl group attached to an oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-2-methylpropyl)-2,2-dimethyloxolane typically involves the reaction of 3-chloro-2-methylpropyl chloride with 2,2-dimethyloxolane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as distillation or recrystallization, to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
5-(3-Chloro-2-methylpropyl)-2,2-dimethyloxolane can undergo various chemical reactions, including:
Substitution Reactions: The chlorinated alkyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted oxolane derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically results in the formation of alcohols or alkanes.
科学研究应用
5-(3-Chloro-2-methylpropyl)-2,2-dimethyloxolane has several applications in scientific research:
Biology: The compound may be used in the study of biochemical pathways and as a potential intermediate in the synthesis of biologically active molecules.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activity, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
作用机制
The mechanism by which 5-(3-Chloro-2-methylpropyl)-2,2-dimethyloxolane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of a new bond. The molecular targets and pathways involved vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
3-Chloro-2-methylpropyl chloride: A precursor in the synthesis of 5-(3-Chloro-2-methylpropyl)-2,2-dimethyloxolane.
2,2-Dimethyloxolane: Another precursor used in the synthesis process.
Uniqueness
This compound is unique due to its specific structure, which combines a chlorinated alkyl group with an oxolane ring. This unique structure imparts distinct chemical properties, making it valuable in various applications.
属性
分子式 |
C10H19ClO |
|---|---|
分子量 |
190.71 g/mol |
IUPAC 名称 |
5-(3-chloro-2-methylpropyl)-2,2-dimethyloxolane |
InChI |
InChI=1S/C10H19ClO/c1-8(7-11)6-9-4-5-10(2,3)12-9/h8-9H,4-7H2,1-3H3 |
InChI 键 |
WJPQWWAWAQNUNJ-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1CCC(O1)(C)C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


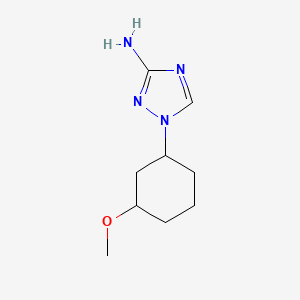

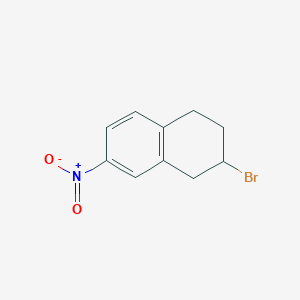

![(2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13191436.png)
![5-{[(Benzyloxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13191441.png)


![6-Methyl-7-azabicyclo[4.2.0]octane](/img/structure/B13191447.png)
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one](/img/structure/B13191449.png)
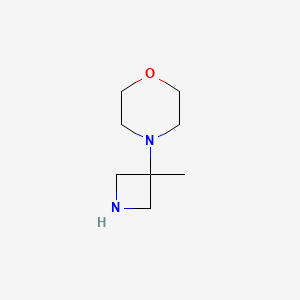
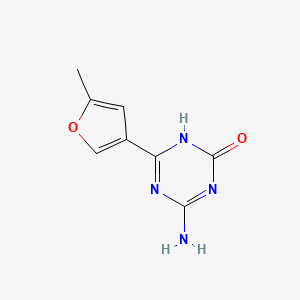
![5-Cyclohexyl-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13191454.png)
